2-(3-Chlorophenyl)ethenylboronic acid
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Overview
Description
2-(3-Chlorophenyl)ethenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a vinyl group, which is further substituted with a 3-chlorophenyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)ethenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a boronic acid or ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)ethenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene, ethanol).
Hydrolysis: Water, acidic or basic conditions.
Major Products:
Cross-Coupling Products: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Hydrolysis Products: Phenols and boric acid derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)ethenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)ethenylboronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the halide substrate.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the vinyl and chlorophenyl groups.
Vinylboronic Acid: Contains a vinyl group but lacks the chlorophenyl substitution.
3-Chlorophenylboronic Acid: Contains the chlorophenyl group but lacks the vinyl group.
Uniqueness: 2-(3-Chlorophenyl)ethenylboronic acid is unique due to its combined structural features, which enhance its reactivity and versatility in cross-coupling reactions. The presence of both the vinyl and chlorophenyl groups allows for selective and efficient formation of complex biaryl structures .
Properties
IUPAC Name |
2-(3-chlorophenyl)ethenylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVFZKMQTVCZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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